Cas no 82657-72-5 (1-(Bromomethyl)-2-phenoxybenzene)

1-(Bromomethyl)-2-phenoxybenzene is a brominated aromatic compound featuring a phenoxybenzene backbone with a reactive bromomethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions, where the bromomethyl group serves as an effective leaving group. Its stability under standard conditions and well-defined reactivity profile facilitate its use in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The compound’s high purity and consistent performance make it suitable for precision applications in research and industrial settings. Proper handling is required due to its potential lachrymatory and irritant properties.
1-(Bromomethyl)-2-phenoxybenzene structure
82657-72-5 structure
Product Name:1-(Bromomethyl)-2-phenoxybenzene
CAS No:82657-72-5
MF:C13H11BrO
MW:263.129842996597
MDL:MFCD01320513
CID:719586
PubChem ID:22675469
Update Time:2025-05-26

1-(Bromomethyl)-2-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,1-(bromomethyl)-2-phenoxy-
    • 1-(Bromomethyl)-2-Phenoxybenzene
    • 2-Phenoxybenzyl bromide
    • 1-(bromothyl)-2-phenoxybenzene
    • 1-bromomethyl-2-phenoxybenzene
    • 2-bromomethylphenyl phenyl ether
    • phenoxybenzyl bromide
    • EN300-1870330
    • FT-0613277
    • MFCD01320513
    • 1-(2-(Bromomethyl)phenoxy)benzene
    • 1-(bromomethyl)-2-phenoxy-benzene
    • DTXSID301301668
    • 82657-72-5
    • YQRIQBOWLXRKKG-UHFFFAOYSA-N
    • AS-8687
    • SCHEMBL561362
    • 1-(Bromomethyl)-2-(phenyloxy)benzene
    • AKOS017342825
    • 1-Bromomethyl-2-phenoxy-benzene
    • DB-075860
    • 1-(Bromomethyl)-2-phenoxybenzene
    • MDL: MFCD01320513
    • Inchi: 1S/C13H11BrO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10H2
    • InChI Key: YQRIQBOWLXRKKG-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=CC=1OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 261.99900
  • Monoisotopic Mass: 261.99933g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 9.2Ų

Experimental Properties

  • Density: 1.388
  • Boiling Point: 317.158°C at 760 mmHg
  • Flash Point: 125.004°C
  • Refractive Index: 1.606
  • PSA: 9.23000
  • LogP: 4.37380

1-(Bromomethyl)-2-phenoxybenzene Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:8

1-(Bromomethyl)-2-phenoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

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1-(Bromomethyl)-2-phenoxybenzene Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:82657-72-5)1-(Bromomethyl)-2-phenoxybenzene
Order Number:A1179447
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:42
Price ($):166.0
Email:sales@amadischem.com

Additional information on 1-(Bromomethyl)-2-phenoxybenzene

Recent Advances in the Application of 1-(Bromomethyl)-2-phenoxybenzene (CAS: 82657-72-5) in Chemical Biology and Pharmaceutical Research

1-(Bromomethyl)-2-phenoxybenzene (CAS: 82657-72-5) is a brominated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential as a building block for more complex molecules. This compound, characterized by a bromomethyl group attached to a phenoxybenzene scaffold, serves as a key intermediate in the synthesis of various pharmacologically active agents. Recent studies have explored its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for bioactive molecules targeting inflammation, cancer, and infectious diseases.

In the context of synthetic chemistry, 1-(Bromomethyl)-2-phenoxybenzene has been employed in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling the construction of diverse biaryl and aryl ether derivatives. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in generating novel kinase inhibitors, where the bromomethyl moiety facilitated the introduction of pharmacophoric groups critical for binding affinity. The study reported a 40% improvement in inhibitory activity against specific cancer-related kinases compared to previous analogs.

From a pharmacological perspective, derivatives synthesized from 1-(Bromomethyl)-2-phenoxybenzene have shown promising results in preclinical models of inflammatory diseases. Research published in Bioorganic & Medicinal Chemistry Letters highlighted its role in developing COX-2 selective inhibitors with reduced gastrointestinal toxicity. The compound's phenoxybenzene core contributed to enhanced selectivity, while the bromomethyl group allowed for strategic modifications that improved metabolic stability. These findings suggest potential applications in next-generation NSAID development.

Recent advancements in drug delivery systems have also utilized 1-(Bromomethyl)-2-phenoxybenzene as a linker molecule in antibody-drug conjugates (ADCs). A 2024 study in Molecular Pharmaceutics described its use in creating stable, cleavable linkers that release payloads specifically in tumor microenvironments. The researchers noted that the compound's chemical properties enabled precise control over drug release kinetics, resulting in a 2.5-fold increase in therapeutic index compared to conventional linkers in xenograft models.

Ongoing research continues to explore the full potential of 1-(Bromomethyl)-2-phenoxybenzene in pharmaceutical applications. Current investigations focus on its use in PROTAC (Proteolysis Targeting Chimera) technology, where it serves as a versatile warhead for targeting specific proteins for degradation. Preliminary results presented at the 2024 American Chemical Society meeting showed promising degradation efficiency (>80%) for several challenging drug targets. As synthetic methodologies evolve and biological understanding deepens, this compound is poised to play an increasingly important role in drug discovery and chemical biology research.

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Amadis Chemical Company Limited
(CAS:82657-72-5)1-(Bromomethyl)-2-phenoxybenzene
A1179447
Purity:99%
Quantity:1g
Price ($):166.0
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